Octanoyl chloride, 3,7-dimethyl-, (3R)-

Description

BenchChem offers high-quality Octanoyl chloride, 3,7-dimethyl-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanoyl chloride, 3,7-dimethyl-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

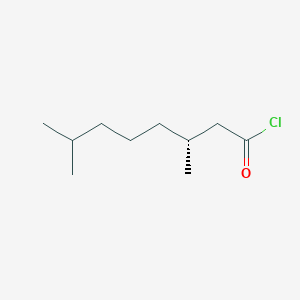

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19ClO |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

(3R)-3,7-dimethyloctanoyl chloride |

InChI |

InChI=1S/C10H19ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |

InChI Key |

RXNJHYGISMJXPH-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)CC(=O)Cl |

Canonical SMILES |

CC(C)CCCC(C)CC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3,7 Dimethyloctanoyl Chloride and Its Chiral Precursors

Enantioselective Synthesis of (3R)-3,7-Dimethyloctanoic Acid

The critical step in synthesizing (3R)-3,7-dimethyloctanoyl chloride is the establishment of the chiral center in its carboxylic acid precursor. Several powerful asymmetric synthesis techniques can be employed to achieve high enantioselectivity.

Asymmetric Hydrogenation Routes to Chiral Carboxylic Acids

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules. ajchem-b.com This approach typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral transition metal catalyst. For the synthesis of (3R)-3,7-dimethyloctanoic acid, a suitable precursor would be 3,7-dimethyl-2-octenoic acid. The choice of a chiral phosphine (B1218219) ligand, often in complex with rhodium or ruthenium, is crucial for achieving high enantiomeric excess (ee). ajchem-b.comrsc.org These catalytic systems create a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the desired (R)-enantiomer. The effectiveness of this method is dependent on the catalyst system and reaction conditions. ajchem-b.comacs.org

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrate |

|---|---|---|

| BINAP | Ruthenium | α,β-Unsaturated carboxylic acids |

| DuPhos | Rhodium | Functionalized alkenes |

Stereoselective Aldol (B89426) Reactions for Chiral Backbone Construction

Aldol reactions are a powerful tool for carbon-carbon bond formation and can be rendered highly stereoselective. wiley-vch.denih.gov To construct the backbone of (3R)-3,7-dimethyloctanoic acid, a stereoselective aldol reaction can be employed to create the β-hydroxy carbonyl moiety with the correct stereochemistry. For instance, the reaction of a chiral enolate or a chiral aldehyde can control the stereochemical outcome. nih.gov The Zimmerman-Traxler model, which proposes a chair-like transition state, is often used to predict the stereochemistry of metal-enolate-based aldol reactions. harvard.edu Subsequent oxidation of the aldehyde and reduction of the hydroxyl group would lead to the desired chiral carboxylic acid.

Chiral Auxiliary-Mediated Approaches to (3R)-3,7-Dimethyloctanoic Acid

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used in the synthesis of chiral carboxylic acids. sigmaaldrich.com In this approach, the achiral acyl portion of 3,7-dimethyloctanoic acid is attached to the chiral auxiliary. The auxiliary then directs the stereoselective alkylation or conjugate addition at the α- or β-position, respectively. sci-hub.st For the synthesis of (3R)-3,7-dimethyloctanoic acid, a conjugate addition of a methyl group to an α,β-unsaturated system attached to a chiral auxiliary would be a viable strategy. After the stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid. sci-hub.st

Chemoenzymatic Synthesis Strategies for Enantiopure Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. cabidigitallibrary.orgresearchgate.net Lipases are a class of enzymes commonly used for the kinetic resolution of racemic mixtures of esters or alcohols. researchgate.net In the context of (3R)-3,7-dimethyloctanoic acid synthesis, a racemic ester of 3,7-dimethyloctanoic acid could be subjected to enzymatic hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the desired enantiomer of the carboxylic acid or its corresponding ester. This method is valued for its high enantioselectivity and environmentally benign reaction conditions. nih.gov

Olefin Cross-Metathesis in Stereoselective Alkene Formation for Octanoyl Derivatives

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis. nih.gov Cross-metathesis, in particular, allows for the coupling of two different alkenes. organic-chemistry.org To synthesize a precursor for (3R)-3,7-dimethyloctanoic acid, a stereoselective cross-metathesis reaction could be employed to form a specific alkene isomer. For example, the reaction of a chiral alkene with a suitable coupling partner in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, can lead to the formation of a di- or tri-substituted alkene with high stereocontrol. nih.govmdpi.combeilstein-journals.org This alkene can then be further functionalized and reduced to obtain the desired chiral saturated carboxylic acid.

Conversion of (3R)-3,7-Dimethyloctanoic Acid to (3R)-3,7-Dimethyloctanoyl Chloride

Once the enantiomerically pure (3R)-3,7-dimethyloctanoic acid is obtained, it can be converted to the corresponding acyl chloride. This transformation is a standard procedure in organic synthesis and can be achieved using several common reagents. chemguide.co.uk The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule.

Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.ukchemguide.co.uklibretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction of the carboxylic acid with thionyl chloride produces the acyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. chemguide.co.ukcommonorganicchemistry.com

Oxalyl chloride ((COCl)₂) is another effective reagent that often provides cleaner reactions and is used under milder conditions, typically with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

Phosphorus pentachloride (PCl₅) also converts carboxylic acids to acyl chlorides, producing phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out in an inert solvent, and the resulting (3R)-3,7-dimethyloctanoyl chloride can be purified by distillation. chemguide.co.uk

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Conditions |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl | Often neat or in an inert solvent, may require heating chemguide.co.ukcommonorganicchemistry.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Inert solvent (e.g., DCM), catalytic DMF, room temperature commonorganicchemistry.com |

Optimized Reagents and Reaction Conditions for Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For a chiral substrate like (3R)-3,7-dimethyloctanoic acid, the choice of reagent and reaction conditions is critical to ensure high yield and prevent erosion of stereochemical purity. Several reagents are commonly employed for this purpose, each with its own set of advantages and optimal conditions.

Thionyl Chloride (SOCl₂): This is one of the most common and effective reagents for the synthesis of acyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature or with gentle heating. The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that often provides cleaner reactions and is particularly useful for sensitive substrates.

Reaction Conditions: Similar to thionyl chloride, the reaction is usually performed in an inert solvent like DCM at room temperature. A catalytic amount of DMF is also frequently used, which leads to the in situ formation of the Vilsmeier reagent, the active chlorinating species. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, facilitating product isolation.

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus trichloride (B1173362) and phosphorus pentachloride are also capable of converting carboxylic acids to acyl chlorides.

Reaction Conditions: These reactions are often performed neat or in a non-polar solvent. However, the byproducts, phosphorous acid (H₃PO₃) from PCl₃ and phosphoryl chloride (POCl₃) from PCl₅, are not gaseous and require careful separation from the product.

Interactive Data Table: Comparison of Reagents for Acyl Chloride Formation

| Reagent | Typical Solvent | Catalyst | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | DCM, CHCl₃ | DMF (catalytic) | SO₂, HCl (gaseous) | Inexpensive, gaseous byproducts | Can be harsh for sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | DCM | DMF (catalytic) | CO₂, CO, HCl (gaseous) | Milder conditions, clean reaction | More expensive than SOCl₂ |

| Phosphorus Trichloride (PCl₃) | Neat or non-polar solvent | None | H₃PO₃ (liquid) | Effective for some substrates | Non-gaseous byproduct requires separation |

| Phosphorus Pentachloride (PCl₅) | Neat or non-polar solvent | None | POCl₃, HCl (liquid/gaseous) | Highly reactive | Non-gaseous byproduct, harsh conditions |

Minimization of Racemization During Conversion

A primary concern when converting a chiral carboxylic acid with a stereocenter at the α- or β-position, such as (3R)-3,7-dimethyloctanoic acid, to its corresponding acyl chloride is the potential for racemization. Racemization leads to a loss of enantiomeric purity, which is detrimental to the desired biological or chemical properties of the final product.

The principal mechanism leading to racemization during acyl chloride formation is the formation of a ketene (B1206846) intermediate. This occurs through the elimination of hydrogen chloride from the acyl chloride. The planar structure of the ketene intermediate results in the loss of the stereochemical information at the adjacent chiral center.

Strategies to Minimize Racemization:

Mild Reaction Conditions: Employing the mildest possible reaction conditions is crucial. This includes using reagents like oxalyl chloride, which often allow for reactions to be carried out at lower temperatures.

Avoidance of Excess Base: Strong bases can promote the elimination reaction that leads to ketene formation. Therefore, the use of strong, non-nucleophilic bases should be carefully controlled or avoided.

Rapid Conversion and Use: The formed acyl chloride should ideally be used in the subsequent reaction step as quickly as possible without prolonged storage, which can increase the likelihood of racemization.

Use of Additives: In some cases, specific additives can be used to suppress side reactions that lead to racemization.

Green Chemistry Approaches to Acyl Chloride Synthesis

Traditional methods for acyl chloride synthesis often involve the use of hazardous reagents and solvents. Green chemistry principles aim to develop more environmentally benign alternatives.

Cyanuric Chloride (TCT): Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and less hazardous alternative to reagents like phosgene (B1210022) and thionyl chloride for the preparation of acyl chlorides.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as acetone (B3395972) or acetonitrile (B52724) at room temperature. The addition of a tertiary amine, like triethylamine, is required to neutralize the generated HCl. The solid byproducts can often be removed by simple filtration.

Vilsmeier Reagent Analogs: The Vilsmeier reagent, typically generated in situ from DMF and a chlorinating agent, can be prepared using greener methods. For instance, the use of phthaloyl dichloride instead of more toxic reagents like phosgene or phosphoryl chloride offers a more environmentally friendly route to the Vilsmeier reagent, which can then be used for acyl chloride synthesis. This approach can be more atom-economical and reduces the generation of hazardous waste.

Solvent-Free and Catalytic Methods: Research is ongoing to develop solvent-free reaction conditions or the use of catalytic amounts of activating reagents to minimize waste and energy consumption. While not yet standard practice for all substrates, these approaches hold significant promise for the future of green acyl chloride synthesis.

Reactivity and Mechanistic Investigations of 3r 3,7 Dimethyloctanoyl Chloride

Electrophilic Nature and Nucleophilic Acylation Reactions

(3R)-3,7-Dimethyloctanoyl chloride exhibits the characteristic electrophilicity of acyl chlorides, primarily centered on the carbonyl carbon. This electrophilic character is a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom, which render the carbonyl carbon susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution of carboxylic acid derivatives like (3R)-3,7-dimethyloctanoyl chloride proceeds through a tetrahedral intermediate.

The initial step involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral alkoxide intermediate. Subsequently, this intermediate collapses, expelling the chloride ion, which is an effective leaving group, and reforming the carbonyl double bond to yield the acylated product. The high reactivity of acid chlorides in these substitution reactions is attributed to the poor resonance stabilization between the chlorine 3p orbital and the carbon 2p orbital, which, combined with the inductive effects, significantly enhances the electrophilicity of the carbonyl carbon.

Common nucleophilic acylation reactions involving (3R)-3,7-dimethyloctanoyl chloride would include:

Hydrolysis: Reaction with water to form (3R)-3,7-dimethyloctanoic acid.

Alcoholysis: Reaction with an alcohol to yield an ester.

Aminolysis: Reaction with ammonia (B1221849) or an amine to produce an amide.

Grignard Reaction: Reaction with an organometallic reagent, such as a Grignard reagent, which can lead to the formation of a ketone or a tertiary alcohol depending on the reaction conditions and stoichiometry.

Reaction Kinetics and Stereochemical Outcome in Acylation Processes

The kinetics of nucleophilic acyl substitution reactions involving acyl chlorides are typically second-order, with the rate dependent on the concentration of both the acyl chloride and the nucleophile. The first step, the nucleophilic attack to form the tetrahedral intermediate, is generally the rate-determining step.

A critical aspect of the reactions of (3R)-3,7-dimethyloctanoyl chloride is the stereochemical outcome at the chiral center at the 3-position. In a standard nucleophilic acyl substitution, the reaction occurs at the carbonyl carbon and does not directly involve the chiral center. Therefore, if the reaction proceeds via the standard addition-elimination mechanism, the configuration at the chiral center is expected to be retained in the product.

However, under certain conditions that might promote an SN1-type reaction pathway, racemization could be a possibility. This would involve the formation of a carbocation, which is generally planar, allowing for nucleophilic attack from either face, leading to a mixture of enantiomers. The likelihood of this pathway depends on factors such as the stability of the potential carbocation, the nature of the solvent, and the nucleophile's strength.

Catalytic Activation of (3R)-3,7-Dimethyloctanoyl Chloride in Organic Transformations

The reactivity of (3R)-3,7-dimethyloctanoyl chloride can be further enhanced through the use of catalysts. Lewis acids are commonly employed to increase the electrophilicity of the carbonyl carbon. By coordinating to the carbonyl oxygen, a Lewis acid catalyst polarizes the C=O bond, making the carbon atom even more susceptible to nucleophilic attack.

Common Lewis acid catalysts that could be utilized in transformations of (3R)-3,7-dimethyloctanoyl chloride include:

| Catalyst Type | Examples | Mode of Activation |

| Metal Halides | AlCl₃, FeCl₃, ZnCl₂ | Coordination to the carbonyl oxygen, increasing the positive partial charge on the carbonyl carbon. |

| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |

The use of chiral catalysts can also be envisioned to induce diastereoselectivity or enantioselectivity in reactions with prochiral nucleophiles.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can significantly influence both the rate and the stereochemical outcome of reactions involving (3R)-3,7-dimethyloctanoyl chloride. Solvents can affect the stability of the reactants, intermediates, and transition states.

Table of Solvent Effects on Acylation Reactions:

| Solvent Type | Examples | Effect on Reactivity | Potential Effect on Stereoselectivity |

| Polar Aprotic | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Generally good solvents for these reactions, as they can solvate the charged intermediates and transition states. | Can influence the conformation of the substrate and the transition state, potentially affecting the stereochemical outcome. |

| Nonpolar | Hexane, Toluene | Lower reaction rates are often observed due to the poor stabilization of polar intermediates. | May favor aggregation of reactants, which could lead to different stereochemical pathways. |

| Polar Protic | Alcohols, Water | Can act as nucleophiles themselves, leading to solvolysis products. Generally avoided unless they are the intended reactant. | Can form hydrogen bonds with the reactants and intermediates, altering their energy and potentially influencing the stereoselectivity. |

Intensive investigations have shown that dynamic solvation effects can play a crucial role in stereoselective reactions. The formation of distinct solute-solvent clusters can be the reactive species, and an equilibrium between these clusters can be influenced by the solvent and temperature, leading to complex stereochemical outcomes.

Side Reactions and Product Impurities in Acylation Chemistry

Several side reactions can lead to the formation of impurities during the acylation reactions of (3R)-3,7-dimethyloctanoyl chloride. The nature and extent of these side reactions are dependent on the specific reaction conditions, including the nucleophile, solvent, temperature, and presence of any catalysts or impurities.

Common Side Reactions and Potential Impurities:

| Side Reaction | Description | Resulting Impurity |

| Elimination | If there is a proton on the carbon alpha to the carbonyl group, a base can promote elimination to form a ketene (B1206846). | A highly reactive ketene intermediate, which can lead to various byproducts. |

| Reaction with Moisture | Traces of water in the reaction mixture will lead to the hydrolysis of the acyl chloride. | (3R)-3,7-dimethyloctanoic acid. |

| Epimerization | Under harsh basic or acidic conditions, there is a potential for epimerization at the chiral center, although this is generally less likely for a carbon not alpha to the carbonyl. | (3S)-3,7-dimethyloctanoyl derivatives. |

| Over-acylation | If the nucleophile has more than one reactive site, or if the product of the initial acylation is also nucleophilic, multiple acylations can occur. | Di- or poly-acylated products. |

Careful control of reaction conditions, purification of starting materials, and operation under an inert atmosphere are crucial to minimize the formation of these and other potential impurities.

Applications of 3r 3,7 Dimethyloctanoyl Chloride in Asymmetric Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The enantiomerically pure nature of (3R)-3,7-dimethyloctanoyl chloride makes it a significant starting material or intermediate in the construction of complex molecules where specific stereochemistry is crucial for biological activity or material properties.

Synthesis of Chiral Esters and Amides

(3R)-3,7-Dimethyloctanoyl chloride readily reacts with a variety of chiral and achiral alcohols and amines to form the corresponding esters and amides. This reactivity is fundamental to its application as a chiral building block. The acyl chloride functional group is highly electrophilic, allowing for efficient acylation reactions, often under mild conditions.

When reacting with a racemic or prochiral alcohol or amine, the resulting products are diastereomers, which can often be separated using standard chromatographic techniques. This approach allows for the resolution of the alcohol or amine, with the (3R)-3,7-dimethyloctanoyl group serving as a chiral auxiliary that is incorporated into the final product.

Table 1: Examples of Chiral Esters and Amides Synthesized from (3R)-3,7-Dimethyloctanoyl Chloride

| Reactant (Alcohol/Amine) | Product (Ester/Amide) |

| (±)-Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (3R)-3,7-dimethyloctanoate (Diastereomeric Mixture) |

| (S)-Proline methyl ester | Methyl (S)-1-((3R)-3,7-dimethyloctanoyl)pyrrolidine-2-carboxylate |

| Aniline | N-phenyl-(3R)-3,7-dimethyloctanamide |

These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting esters and amides can be valuable intermediates for the synthesis of more complex molecules or may themselves be the target compounds.

Formation of Stereodefined Ketones and Aldehydes

While the direct conversion of acyl chlorides to aldehydes can be challenging due to over-reduction, specific methods allow for the formation of stereodefined aldehydes from (3R)-3,7-dimethyloctanoyl chloride. One such method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst. This prevents further reduction of the initially formed aldehyde to an alcohol.

The synthesis of stereodefined ketones can be achieved through the reaction of (3R)-3,7-dimethyloctanoyl chloride with organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds. These reagents are generally less reactive than Grignard or organolithium reagents, which helps to prevent the addition of a second equivalent of the organometallic reagent to the ketone product. For instance, reaction with lithium dimethylcuprate would yield (R)-4,8-dimethylnonan-2-one.

Integration into Natural Product Synthesis Pathways

The structural motif of a chiral branched-chain alkyl group is present in numerous natural products, including insect pheromones, lipids, and other biologically active molecules. (3R)-3,7-Dimethyloctanoyl chloride, or its parent acid, serves as a key chiral synthon in the total synthesis of such compounds.

For example, derivatives of (R)-3,7-dimethyloctanoic acid are components of the sex pheromones of certain insect species. The synthesis of these pheromones often involves the coupling of the chiral side chain, derived from (3R)-3,7-dimethyloctanoyl chloride or a related intermediate, with another molecular fragment. The precise stereochemistry of the final product is critical for its biological activity, highlighting the importance of starting with an enantiomerically pure building block.

As a Chiral Derivatizing Agent for Enantiomeric Purity Determination

Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound is a critical aspect of asymmetric synthesis and the characterization of natural products. (3R)-3,7-Dimethyloctanoyl chloride can be employed as a chiral derivatizing agent (CDA) to facilitate this analysis. wikipedia.org The principle behind this application is the conversion of a mixture of enantiomers into a mixture of diastereomers, which possess different physical and chemical properties. wikipedia.org

Derivatization of Chiral Alcohols and Amines

(3R)-3,7-Dimethyloctanoyl chloride reacts with a racemic mixture of a chiral alcohol or amine to produce two diastereomeric esters or amides. wikipedia.org For a racemic alcohol with (R)- and (S)-enantiomers, the reaction with (3R)-3,7-dimethyloctanoyl chloride would yield a mixture of (R,R) and (S,R) diastereomers.

The reaction conditions for derivatization must be carefully controlled to ensure that the reaction proceeds to completion for both enantiomers without any kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio. wikipedia.org

Formation of Diastereomeric Derivatives for Chromatographic Separation

The key advantage of converting enantiomers into diastereomers is that diastereomers can be separated by achiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netnih.gov Enantiomers, by contrast, have identical chromatographic behavior on achiral stationary phases.

The resulting diastereomeric esters or amides will have different retention times on a standard HPLC or GC column, allowing for their separation and quantification. The relative peak areas of the two diastereomers in the chromatogram directly correspond to the enantiomeric ratio of the original chiral alcohol or amine.

Table 2: Chromatographic Separation of Diastereomeric Derivatives

| Analyte (Racemic) | Derivatizing Agent | Diastereomers Formed | Separation Technique |

| (±)-1-Phenylethanol | (3R)-3,7-Dimethyloctanoyl Chloride | (R)-1-phenylethyl (3R)-3,7-dimethyloctanoate and (S)-1-phenylethyl (3R)-3,7-dimethyloctanoate | HPLC on a C18 column |

| (±)-Amphetamine | (3R)-3,7-Dimethyloctanoyl Chloride | N-((R)-1-phenylpropan-2-yl)-(3R)-3,7-dimethyloctanamide and N-((S)-1-phenylpropan-2-yl)-(3R)-3,7-dimethyloctanamide | GC on a capillary column |

The degree of separation (resolution) between the diastereomeric peaks depends on the structural differences between the diastereomers and their interactions with the stationary phase. The bulky and chiral nature of the 3,7-dimethyloctanoyl group often induces sufficient conformational differences in the diastereomers to achieve baseline separation, enabling accurate determination of enantiomeric purity. researchgate.netresearchgate.net

Advanced Spectroscopic and Stereochemical Characterization Methods for 3r 3,7 Dimethyloctanoyl Chloride and Its Derivatives

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely accomplished using chiral chromatography. gimitec.com This involves the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. csfarmacie.cz For an acidic compound like (3R)-3,7-dimethyloctanoyl chloride, or more commonly its more stable parent carboxylic acid or ester derivatives, several types of chiral stationary phases (CSPs) are effective. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile. mdpi.com

The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. bgb-analytik.com Interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to the differential retention of the enantiomers, allowing for their separation and quantification. scas.co.jp For acidic compounds, anion-exchange type CSPs can also be highly effective. chiraltech.com

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols are common, while in reversed-phase mode, aqueous buffers with organic modifiers are used. csfarmacie.cz The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. heraldopenaccess.us

Table 1: Illustrative HPLC Parameters for Chiral Separation of a 3,7-Dimethyloctanoic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another highly sensitive method for determining enantiomeric purity, particularly for volatile compounds. gcms.cz While the acid chloride itself may be too reactive for direct GC analysis, its more stable ester derivatives (e.g., methyl or ethyl esters) are ideal candidates.

Common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane liquid phase and coated onto a capillary column. The chiral cavities of the cyclodextrin molecules allow for differential inclusion of the enantiomers, leading to their separation based on differences in their interaction energies. gcms.cz The choice of the specific cyclodextrin derivative and the GC temperature program are crucial for achieving baseline separation of the enantiomeric peaks.

Table 2: Typical GC Parameters for Enantiomeric Analysis of Methyl 3,7-Dimethyloctanoate

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based CSP (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R-enantiomer) | 12.3 min |

| Retention Time (S-enantiomer) | 12.8 min |

Computational and Theoretical Studies on 3r 3,7 Dimethyloctanoyl Chloride

Quantum Mechanical Calculations of Electronic Structure and Conformations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution and energy.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure. For (3R)-3,7-dimethyloctanoyl chloride, these calculations would reveal key electronic properties. The carbonyl carbon of the acyl chloride group is expected to have a significant partial positive charge due to the electronegativity of the adjacent oxygen and chlorine atoms, making it a prime electrophilic site. The distribution of electron density, often visualized through molecular orbital plots, highlights the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap and locations indicate the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of (3R)-3,7-Dimethyloctanoyl Chloride (Note: The following data is illustrative and based on typical values for similar acyl chlorides, as specific experimental or calculated values for this compound are not readily available in public literature.)

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -10.5 eV | Relates to the energy required to remove an electron; localized on Cl and O atoms. |

| LUMO Energy | ~ -1.2 eV | Relates to the energy released when an electron is added; localized on the C=O bond. |

| C=O Bond Length | ~ 1.19 Å | A short, strong bond characteristic of acyl chlorides. |

The flexible eight-carbon chain of (3R)-3,7-dimethyloctanoyl chloride can adopt numerous conformations. Computational methods can be used to perform a potential energy surface scan by systematically rotating the single bonds. This process identifies the stable conformers (local minima on the energy landscape) and the transition states that separate them. The (3R) stereocenter introduces asymmetry, which can influence the relative energies of these conformers. The results of such an analysis would likely show that staggered conformations are favored over eclipsed ones to minimize steric hindrance, with specific gauche and anti arrangements around the C-C bonds defining the lowest energy shapes of the molecule.

Molecular Dynamics Simulations of Reactivity and Solvation Effects

While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with a solvent.

MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. This provides a detailed picture of how the solvent organizes around the solute and how this organization affects the solute's conformation and reactivity. For (3R)-3,7-dimethyloctanoyl chloride, simulations in various solvents (e.g., a polar aprotic solvent like acetonitrile (B52724) versus a nonpolar solvent like hexane) would reveal the structure of the solvation shell. In polar solvents, solvent molecules would be expected to arrange themselves to stabilize the dipole of the acyl chloride group. These simulations can also be used to calculate the free energy of solvation, which is a critical parameter in understanding reaction kinetics.

Reactivity can be studied using reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods within an MD framework. These approaches would allow for the simulation of, for instance, the hydrolysis of the acyl chloride. The simulation could track the approach of a water molecule, the formation of a tetrahedral intermediate, and the final expulsion of the chloride ion, all while explicitly accounting for the dynamic influence of the surrounding solvent molecules.

Prediction of Stereochemical Outcomes in Catalyzed and Uncatalyzed Reactions

A key aspect of the chemistry of (3R)-3,7-dimethyloctanoyl chloride is its chirality. Computational chemistry is an invaluable tool for predicting how this stereocenter influences the stereochemical outcome of its reactions.

In uncatalyzed nucleophilic acyl substitution reactions, the nucleophile attacks the electrophilic carbonyl carbon. If the nucleophile itself is chiral, this can lead to the formation of diastereomeric products. Computational modeling can be used to calculate the activation energies for the formation of the different diastereomeric transition states. The diastereomer formed via the lower energy transition state is predicted to be the major product. The calculations would explicitly model the non-covalent interactions (steric and electronic) that differentiate the energies of these transition states.

In the presence of a chiral catalyst, such as a chiral amine or a transition metal complex with chiral ligands, the prediction of stereochemical outcomes becomes more complex and even more reliant on computational methods. For example, in a dynamic kinetic resolution, a chiral catalyst can selectively catalyze the reaction of one enantiomer of a racemic nucleophile with the (3R)-3,7-dimethyloctanoyl chloride. Computational docking and QM/MM calculations can be used to model the interaction of the substrate and nucleophile with the catalyst. By comparing the energies of the competing diastereomeric transition states within the catalyst's active site, a prediction of the major product's stereochemistry and the enantiomeric excess can be made.

Table 2: Illustrative Prediction of Diastereomeric Ratio in a Catalyzed Reaction (Note: This table represents a hypothetical outcome for the reaction of (3R)-3,7-dimethyloctanoyl chloride with a racemic nucleophile in the presence of a chiral catalyst, as determined by computational modeling.)

| Transition State | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (3R, R)-TS | 0.0 | 95 |

Rational Design of Novel Synthetic Routes Based on Computational Modeling

Computational modeling is increasingly used not just to understand existing chemistry but also to design new and more efficient synthetic routes. For a molecule like (3R)-3,7-dimethyloctanoyl chloride, which is likely an intermediate in the synthesis of more complex chiral molecules, computational approaches can help in several ways.

One application is in the design of catalysts for its synthesis. For example, if it were to be synthesized via the asymmetric hydrogenation of a corresponding unsaturated acyl chloride, computational chemistry could be used to screen a virtual library of chiral catalysts. By calculating the expected enantioselectivity for each catalyst, the most promising candidates for experimental investigation can be identified, saving significant time and resources.

Furthermore, computational methods can be used to explore entirely novel synthetic pathways. By calculating the thermodynamics and kinetics of hypothetical reaction steps, the feasibility of a new route can be assessed before any laboratory work is undertaken. This can involve exploring alternative starting materials or novel reaction types. For instance, theoretical calculations could investigate the feasibility of a biocatalytic route using a designed or modified enzyme, modeling the fit and reactivity of a precursor within the enzyme's active site.

Future Research Directions and Potential Innovations in the Chemistry of 3r 3,7 Dimethyloctanoyl Chloride

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of waste (SO₂, HCl, CO, CO₂). Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of (3R)-3,7-dimethyloctanoyl chloride.

Key Research Objectives:

Flow Chemistry: Implementing continuous flow processes for the synthesis of (3R)-3,7-dimethyloctanoyl chloride. researchgate.net Flow chemistry can offer improved safety, better control over reaction parameters, and higher yields compared to batch processes. researchgate.net

Alternative Chlorinating Agents: Exploring the use of solid-supported or recyclable chlorinating agents to simplify purification and reduce environmental impact.

| Synthesis Strategy | Advantages | Research Focus |

| Catalytic Acylation | Reduced waste, higher atom economy | Development of novel, efficient catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Alternative Reagents | Easier purification, recyclability | Design of stable and reactive solid-supported agents |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of new catalytic systems is crucial for expanding the utility of (3R)-3,7-dimethyloctanoyl chloride in asymmetric synthesis. rroij.com Future work will likely concentrate on catalysts that can achieve high levels of stereocontrol in reactions involving this chiral electrophile.

Areas for Exploration:

Organocatalysis: Designing and applying chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, to promote enantioselective reactions. These catalysts can activate the acyl chloride or the nucleophile to control the stereochemical outcome of the reaction.

Transition Metal Catalysis: Developing novel transition metal complexes (e.g., palladium, copper, rhodium) with chiral ligands for cross-coupling and other carbon-carbon bond-forming reactions. This could enable the synthesis of a wide range of complex chiral molecules. epfl.ch

Biocatalysis: Utilizing enzymes, such as lipases or esterases, to catalyze reactions of (3R)-3,7-dimethyloctanoyl chloride with high enantioselectivity and under mild reaction conditions.

| Catalytic System | Potential Transformations | Advantages |

| Organocatalysis | Acylations, kinetic resolutions | Metal-free, often milder conditions |

| Transition Metal Catalysis | Cross-coupling, C-H activation | Broad substrate scope, diverse bond formations |

| Biocatalysis | Esterifications, amidations | High enantioselectivity, environmentally benign |

Expansion of Applications in Complex Chemical Synthesis

While acyl chlorides are versatile intermediates, the specific applications of (3R)-3,7-dimethyloctanoyl chloride in the synthesis of complex molecules remain an area ripe for exploration. Future research will likely focus on demonstrating its utility as a key building block in the synthesis of natural products and pharmaceutically active compounds.

Potential Synthetic Targets:

Natural Products: Incorporating the (3R)-3,7-dimethyloctanoyl moiety into the synthesis of natural products that feature this or a similar structural unit.

Chiral Ketones and Esters: Using (3R)-3,7-dimethyloctanoyl chloride as a precursor for the synthesis of a variety of chiral ketones and esters through reactions with organometallic reagents or alcohols. unc.edu

Bioactive Amides: Synthesizing novel amides by reacting (3R)-3,7-dimethyloctanoyl chloride with various amines. Some amides derived from related structures have shown fungicidal and other biological activities. mdpi.com

Interdisciplinary Research Integrating (3R)-3,7-Dimethyloctanoyl Chloride into Materials Science or Polymer Chemistry

The integration of chiral building blocks into polymers and materials can impart unique properties, such as chiroptical activity or the ability to form helical structures. Future interdisciplinary research could explore the use of (3R)-3,7-dimethyloctanoyl chloride in these areas.

Prospective Research Directions:

Chiral Polymers: Using (3R)-3,7-dimethyloctanoyl chloride as a monomer or a modifying agent in the synthesis of chiral polymers. For example, it could be used to acylate polymers with reactive hydroxyl or amine groups, introducing chiral side chains.

Liquid Crystals: Investigating the potential of derivatives of (3R)-3,7-dimethyloctanoyl chloride to act as chiral dopants in liquid crystal formulations, which could be used in display technologies.

Functional Materials: Exploring the incorporation of the (3R)-3,7-dimethyloctanoyl group into materials to modify their surface properties, such as hydrophobicity or biocompatibility.

| Application Area | Potential Role of (3R)-3,7-Dimethyloctanoyl Chloride | Desired Outcome |

| Polymer Chemistry | Monomer or side-chain modifying agent | Chiral polymers with unique optical or self-assembly properties |

| Materials Science | Component in functional materials | Materials with tailored surface properties or chiroptical responses |

| Liquid Crystals | Chiral dopant | Induction of helical phases in liquid crystal displays |

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal reaction conditions for synthesizing (3R)-3,7-dimethyloctanoyl chloride, and how is its purity validated? A: Synthesis typically involves reacting (3R)-3,7-dimethyloctanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. A reflux setup in inert solvents like toluene or dichloromethane (2–4 hours, 60–80°C) is common . Purity validation employs gas chromatography-mass spectrometry (GC-MS) to detect residual acid or byproducts , coupled with nuclear magnetic resonance (NMR) to confirm stereochemical integrity at C3. For chiral verification, polarimetry or chiral HPLC (e.g., using a Chiralcel OD column) is recommended, as demonstrated in studies on related (R)-configured terpenoids .

Structural and Stereochemical Analysis

Q2: How does the (3R)-configuration influence the reactivity of 3,7-dimethyloctanoyl chloride in stereoselective acylation reactions? A: The R-configuration at C3 directs nucleophilic attack preferentially due to steric and electronic effects. For example, in esterifying chiral alcohols or amines, the (3R)-isomer may favor formation of diastereomers with distinct thermodynamic stability, as observed in citronellic acid derivatives . Computational modeling (DFT) and kinetic studies (e.g., monitoring reaction rates via IR spectroscopy) are methodological tools to probe stereoelectronic effects .

Material Science Applications

Q3: What methodologies are used to evaluate the efficacy of (3R)-3,7-dimethyloctanoyl chloride in modifying biopolymers like starch or cellulose? A: Esterification protocols involve activating the biopolymer in anhydrous dimethylformamide (DMF) or toluene, followed by acylation with the chloride (1:2 molar ratio, 24–48 hours, 70°C) . Post-modification analysis includes:

- FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹).

- Thermogravimetric analysis (TGA) to assess thermal stability shifts.

- Moisture absorption tests (e.g., sisal fibers treated with octanoyl chloride in toluene showed 26% reduced hydrophilicity) .

Advanced: Solvent Effects on Reactivity

Q4: How do solvent choices impact the acylation efficiency of (3R)-3,7-dimethyloctanoyl chloride in polysaccharide modification? A: Solvent polarity and coordination ability critically influence reaction kinetics. Non-polar solvents like toluene enhance acylation efficiency by reducing side reactions (e.g., hydrolysis) and improving reagent diffusion into biopolymer matrices. In contrast, polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote competing reactions, as seen in lower moisture resistance for stearoyl chloride-DMF systems . Optimization requires solvent screening via DOE (design of experiments) frameworks.

Comparative Reactivity Studies

Q5: How does the acylation efficiency of (3R)-3,7-dimethyloctanoyl chloride compare to other acyl donors (e.g., lauroyl or stearoyl chloride) in esterification reactions? A: Chain length and steric bulk dictate reactivity. Octanoyl chloride (C8) balances hydrophobicity and mobility, outperforming longer-chain derivatives (e.g., stearoyl chloride, C18) in modifying hydrophilic substrates like starch . Evidence from sisal fiber studies shows octanoyl chloride in toluene reduces moisture absorption by 26%, whereas stearoyl chloride in DMF showed no improvement . Kinetic studies (e.g., pseudo-first-order rate constants) quantify these differences.

Environmental and Safety Considerations

Q6: What are the recommended safety protocols for handling (3R)-3,7-dimethyloctanoyl chloride, and what environmental risks are associated with its use? A: Key safety measures include:

- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive HCl vapors .

- Waste disposal : Neutralize residues with sodium bicarbonate before disposal; avoid aqueous release due to aquatic toxicity (LC50 data for similar acyl chlorides: <10 mg/L in fish) .

- Spill management : Absorb with vermiculite and neutralize with alkaline solutions .

Advanced: Biodegradability and Environmental Fate

Q7: What biodegradation pathways are documented for derivatives of (3R)-3,7-dimethyloctanoyl chloride? A: While specific data on the (3R)-isomer is limited, octanoyl chloride-derived esters in surfactants undergo aerobic biodegradation via esterase-mediated hydrolysis, yielding non-toxic fatty acids and alcohols . Computational models (e.g., EPI Suite) predict moderate persistence (t₁/₂ > 60 days in water), necessitating further in situ studies on microbial consortia.

Data Contradictions and Research Gaps

Q8: How can researchers resolve contradictions in reported reaction yields for (3R)-3,7-dimethyloctanoyl chloride-mediated esterifications? A: Discrepancies often arise from solvent purity, substrate activation, or stereochemical interference. Methodological solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.